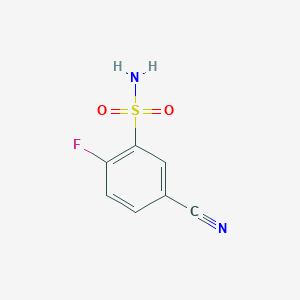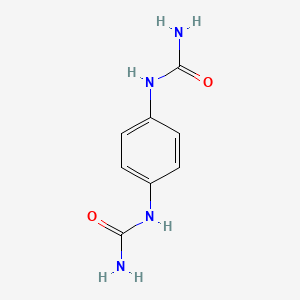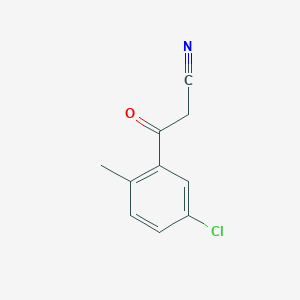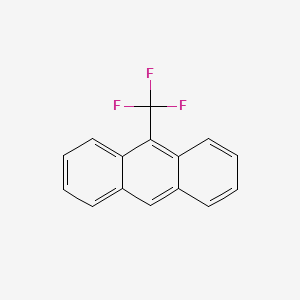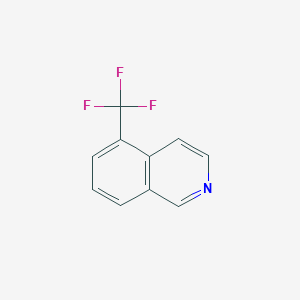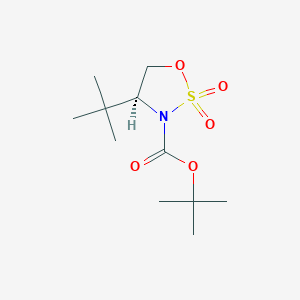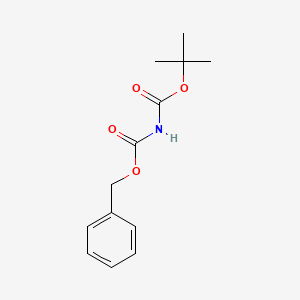
Benzyl tert-butyl imidodicarbonate
Overview
Description
Benzyl tert-butyl imidodicarbonate is an organic compound that serves as a reagent in organic synthesis. It is primarily used for the protection of amino groups in the synthesis of peptides and other complex molecules. The compound is known for its stability and ease of removal under mild acidic conditions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl tert-butyl imidodicarbonate can be synthesized through the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions . This method involves the oxidation of the Csp3-H bond, cleavage of the C-CN bond, and formation of the C-O bond in a single pot reaction. The reaction is typically carried out at room temperature and does not require the use of any metal catalysts.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of tert-butyl carbamate as a starting material. The compound is then reacted with benzyl chloroformate in the presence of a base such as triethylamine to yield the desired product. This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Benzyl tert-butyl imidodicarbonate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the benzyl group is replaced by other nucleophiles.
Deprotection Reactions: The tert-butyl and benzyl groups can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Acidic Conditions: Trifluoroacetic acid is commonly used to remove the tert-butyl group, while stronger acids like hydrochloric acid can be used to remove the benzyl group.
Bases: Triethylamine is often used as a base in the synthesis of this compound.
Major Products Formed: The major products formed from the reactions of this compound include primary amines and various substituted derivatives depending on the nucleophiles used in the substitution reactions.
Scientific Research Applications
Benzyl tert-butyl imidodicarbonate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the modification of biomolecules to study their structure and function.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: this compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of benzyl tert-butyl imidodicarbonate involves the formation of a stable carbamate linkage with the amino group of the target molecule. This linkage protects the amino group from unwanted reactions during subsequent synthetic steps. The protecting groups can be removed under acidic conditions, regenerating the free amine for further reactions .
Comparison with Similar Compounds
Di-tert-butyl imidodicarbonate: Similar in structure but lacks the benzyl group.
Benzyl carbamate: Another protecting group for amines, but it requires stronger acidic conditions for removal compared to benzyl tert-butyl imidodicarbonate.
Uniqueness: this compound is unique due to its dual protecting groups, which offer greater stability and ease of removal under mild conditions. This makes it particularly useful in the synthesis of complex molecules where selective deprotection is required.
Properties
IUPAC Name |
benzyl N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(16)14-11(15)17-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWSMJIOBMXAJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


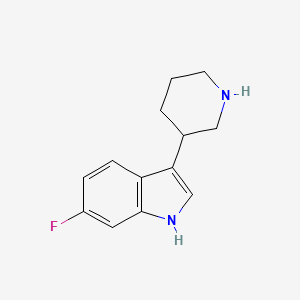
![3-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3089993.png)
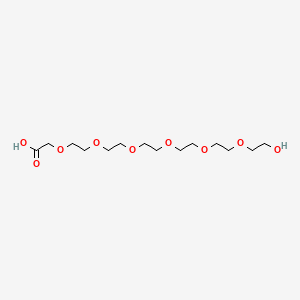
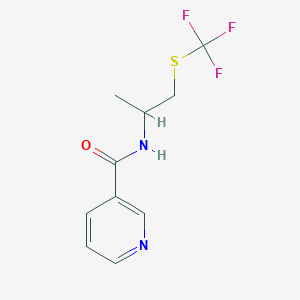
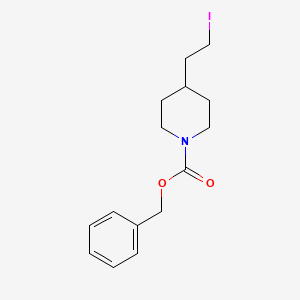
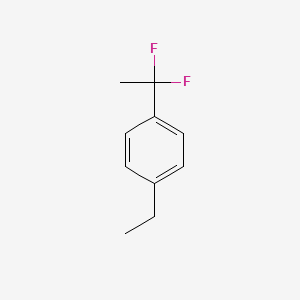
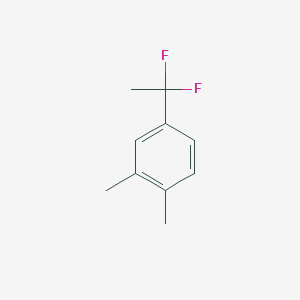
![1-[4-(Hydroxymethyl)phenyl]pyrrolidin-2-one](/img/structure/B3090034.png)
